3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
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Overview
Description
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium thiolate.
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid.
Reduction: 3-(4-Bromophenyl)-2-methyl-3-aminopropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into specific binding pockets, affecting the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Bromophenyl)-2-methyl-3-aminopropanenitrile: Similar structure but with an amine group instead of a ketone group.
4-Bromophenylacetic acid: Contains a bromine atom on the phenyl ring and a carboxylic acid group.
Uniqueness
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications.
Biological Activity
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, also known as a derivative of pyrazolo[3,4-b]pyridine, has gained attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and efficacy against different cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves reactions with phenylhydrazine in solvents like DMSO under controlled temperatures. The resulting compounds are characterized using techniques such as NMR and IR spectroscopy to confirm their structures. Table 1 summarizes the reaction conditions and yields for different derivatives synthesized from this compound.
Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Ethanol | 78 | PTSA | 24 | 40 |
2 | DMSO | 80–90 | None | 1 | 42 |
3 | DMSO | 189 | None | 4 | 76 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds derived from this compound. For instance, a series of new derivatives demonstrated significant antimicrobial activity comparable to standard drugs like amoxicillin and fluconazole. Compounds synthesized showed broad-spectrum antibacterial effects and specific antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 6.25 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Notably, one study reported that the compound exhibited an IC50 value of approximately 2.59 µM against HeLa cells, which is competitive with doxorubicin, a standard chemotherapeutic agent . The mechanism of action involves the induction of apoptosis and cell cycle arrest through inhibition of cyclin-dependent kinases (CDK2 and CDK9) .
The biological activity is primarily attributed to the compound's ability to interact with specific cellular targets:
- CDK Inhibition : The compound inhibits CDK2 and CDK9, leading to disrupted cell cycle progression and increased apoptosis in cancer cells.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound resulted in significant early and late apoptosis in cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A series of derivatives were tested for antimicrobial activity against various bacterial strains. Compounds were found to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
- Anticancer Evaluation : In vitro studies demonstrated that compounds derived from this compound induced significant apoptosis in HeLa cells, with a notable increase in early apoptotic markers compared to control groups .
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 |
InChI Key |
UUJYMMCEBGPRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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